
Furazabol
Vue d'ensemble
Description
Il a été commercialisé au Japon depuis 1969 sous diverses marques telles que Frazalon, Miotalon et Qu Zhi Shu . Le Furazabol est un dérivé 17α-alkylé de la dihydrotestostérone et est étroitement lié structurellement à la stanozolol, ne s'en différenciant que par la présence d'un système cyclique furazane au lieu du pyrazole . Il possède un rapport anabolisant/androgène relativement élevé et a été décrit comme un agent antihyperlipidémiant .
Méthodes De Préparation
La synthèse du Furazabol implique la modification du noyau stéroïdien. La préparation des comprimés de this compound implique des techniques de broyage ultrafine et de production de comprimés pour augmenter la vitesse de désintégration et de dispersion, améliorer la stabilité du médicament et réduire les coûts de production .
Analyse Des Réactions Chimiques
Le Furazabol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier le système cyclique furazane.
Substitution : Des réactions de substitution peuvent se produire à la position 17 du carbone ou sur le cycle furazane.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés hydroxylés ou réduits du this compound .
Applications De Recherche Scientifique
Pharmacology and Medicine
Furazabol has been investigated for its potential therapeutic applications, particularly in the treatment of conditions like atherosclerosis and hypercholesterolemia. Its claimed antihyperlipidemic properties suggest that it may help lower cholesterol levels. However, the validity of these claims is contested; some studies indicate that while this compound may reduce total cholesterol, it adversely affects the HDL/LDL ratio, potentially increasing cardiovascular disease risk .
Sports Medicine and Doping Control
This compound gained notoriety in the sports community after being linked to doping scandals, notably with Canadian sprinter Ben Johnson during the 1988 Summer Olympics. Its use as a performance-enhancing drug has been documented extensively, leading to increased scrutiny and regulation within competitive sports .
Biological Research
This compound has been utilized in biological studies to understand its effects on cellular processes and gene expression. Research indicates that it interacts with androgen receptors, influencing muscle growth and protein synthesis .
Study Focus | Findings |
---|---|
Cellular Effects | Alters gene expression related to muscle growth |
Metabolic Studies | Investigated metabolic pathways through excretion studies; significant metabolites identified . |
Excretion Study
A notable study published in the European Journal of Drug Metabolism and Pharmacokinetics examined the excretion profiles of this compound in human subjects. The study found that after oral administration, maximum excretion rates occurred within 2-3 hours, with half-lives ranging from approximately 1.29 to 1.87 hours .
Performance Enhancement Implications
Research has highlighted the implications of this compound's use in enhancing athletic performance. Despite its anabolic properties, long-term use can lead to adverse effects such as liver damage and hormonal imbalances .
Mécanisme D'action
Furazabol exerts its effects by binding to androgen receptors, which leads to the activation of specific genes involved in muscle growth and development. It also influences lipid metabolism, although the exact molecular targets and pathways involved are not fully understood .
Comparaison Avec Des Composés Similaires
Le Furazabol est structurellement similaire à la stanozolol, ne différant que par la présence d'un système cyclique furazane au lieu d'un cycle pyrazole . D'autres composés similaires comprennent :
Stanozolol : Connu pour ses propriétés anabolisantes et utilisé dans diverses applications médicales et sportives.
Oxandrolone : Un autre stéroïde anabolisant avec un rapport anabolisant/androgène élevé.
Methandrostenolone : Un stéroïde anabolisant largement utilisé avec des effets significatifs de développement musculaire.
La particularité du this compound réside dans ses modifications structurelles spécifiques, qui peuvent conférer des propriétés pharmacologiques différentes par rapport à d'autres stéroïdes anabolisants .
Activité Biologique
Furazabol, a synthetic anabolic-androgenic steroid, is primarily known for its use in enhancing athletic performance and its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical implications, and associated risks.
This compound exerts its biological effects primarily through its interaction with androgen receptors (AR) in various tissues, particularly muscle cells. This interaction promotes:
- Protein Synthesis : By binding to ARs, this compound enhances the transcription of genes involved in muscle growth and repair.
- Anabolic Effects : It increases muscle mass and strength, making it appealing for athletes and bodybuilders.
The compound also exhibits potential antihyperlipidemic properties, suggesting a role in managing cholesterol levels. However, the exact mechanism underlying this effect remains unclear and is debated among researchers .
Pharmacokinetics
This compound demonstrates a relatively short elimination half-life of approximately 4 hours. Its metabolic pathway involves conversion to 16-hydroxythis compound, which is then excreted primarily through urine . The pharmacokinetic profile indicates that while it can provide rapid effects, the duration of action may necessitate frequent dosing for sustained benefits.
Clinical Applications
This compound has been investigated for various clinical applications:
- Treatment of Hyperlipidemia : Some studies suggest it may help manage conditions like atherosclerosis and hypercholesterolemia, although these claims require further validation due to conflicting evidence.
- Anabolic Use in Medicine : It has been used therapeutically to counteract muscle wasting in patients undergoing treatments such as chemotherapy or suffering from chronic diseases.
Case Studies and Research Findings
Several studies have documented the effects of this compound on health outcomes:
- Adverse Events in Athletes : A systematic review highlighted significant cardiovascular risks associated with anabolic steroid use, including increased incidence of coronary plaques and altered heart function among users of steroids like this compound .
- Hepatotoxicity : Reports indicate potential liver damage with chronic use of oral anabolic steroids, including this compound. This risk is particularly pronounced due to its 17-alpha-alkylated structure .
- Impact on Hormonal Levels : Long-term use has been linked to infertility and hormonal imbalances in both men and women .
Biological Activity Data Table
Q & A
Basic Research Questions
Q. How can Furazabol’s interaction with CYP3A4/7 isoforms be systematically evaluated in vitro?
- Methodological Answer : Use a high-throughput screening platform with human recombinant CYP3A4/7 enzymes. Measure activity changes via fluorescence or luminescence assays. For concentration-dependent studies, test this compound across a logM range (e.g., 10⁻⁹ to 10⁻⁴ M) and plot activity percentages to identify inhibitory or activating effects. Compare results with control substrates (e.g., testosterone for CYP3A4) .
- Data Consideration : Note that this compound’s activity may remain stable across concentrations, unlike compounds like C891-1173, which show steep declines. This suggests non-competitive or allosteric modulation mechanisms .
Q. What experimental parameters are critical for assessing this compound’s metabolic stability in hepatic models?
- Methodological Answer :
Model Selection : Use primary human hepatocytes or microsomal preparations.
Incubation Conditions : Maintain physiological pH (7.4), temperature (37°C), and co-factor availability (NADPH for Phase I metabolism).
Analytical Tools : Quantify this compound and metabolites via LC-MS/MS with stable isotope-labeled internal standards.
Controls : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated enzymes) .
Q. How should researchers design assays to distinguish this compound’s anabolic activity from off-target effects?
- Methodological Answer :
- Target-Specific Assays : Use androgen receptor (AR)-transfected cell lines (e.g., COS-7) to measure AR activation via luciferase reporter genes.
- Off-Target Screening : Profile this compound against panels of nuclear receptors (e.g., glucocorticoid, progesterone) to rule out cross-reactivity.
- Dose-Response Validation : Ensure EC₅₀/IC₅₀ values are statistically distinct from background noise (p < 0.05, two-tailed t-test) .
Advanced Research Questions
Q. How can contradictory data on this compound’s CYP3A4 inhibition be resolved across studies?
- Methodological Answer :
Systematic Review : Meta-analyze studies using PRISMA guidelines, focusing on variables like enzyme source (recombinant vs. human liver microsomes) and substrate differences.
Sensitivity Analysis : Identify confounding factors (e.g., assay pH, incubation time) through factorial experimental designs.
Mechanistic Studies : Conduct kinetic analyses (Lineweaver-Burk plots) to clarify inhibition modes (competitive vs. non-competitive) .
Q. What strategies optimize in vivo models for studying this compound’s tissue-selective effects?
- Methodological Answer :
- Species Selection : Rodents (e.g., Sprague-Dawley rats) are cost-effective but may lack human CYP3A4 orthologs. Consider humanized CYP3A4 transgenic models.
- Endpoint Selection : Prioritize tissues with high AR density (e.g., skeletal muscle, prostate) and use immunohistochemistry to localize this compound’s effects.
- PK/PD Integration : Corrogate plasma concentrations (AUC₀–₂₄) with tissue-specific mRNA/protein biomarkers (e.g., myostatin for muscle hypertrophy) .
Q. How do computational models enhance the interpretation of this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
Molecular Docking : Use software like AutoDock Vina to predict this compound’s binding poses in CYP3A4/AR binding pockets. Validate with mutagenesis studies (e.g., AR-L701H mutants).
QSAR Modeling : Train models on analogs (e.g., stanozolol, danazol) to predict this compound’s physicochemical properties (logP, polar surface area) and bioactivity .
Q. What statistical approaches address variability in this compound’s pharmacokinetic (PK) data across populations?
- Methodological Answer :
- Mixed-Effects Modeling : Use NONMEM or Monolix to partition variability into inter-individual (IIV) and residual error components. Covariates (e.g., age, CYP3A5 genotype) should be tested via likelihood ratio tests.
- Power Analysis : Predefine sample sizes using historical CV% values (e.g., ≥12 subjects for 80% power to detect 30% AUC differences) .
Q. Contradiction & Validation
Q. How should researchers validate this compound’s purported anti-catabolic effects in muscle-wasting models?
- Methodological Answer :
- Multi-Omics Integration : Pair transcriptomics (RNA-seq of muscle biopsies) with proteomics (LC-MS/MS) to identify pathways (e.g., ubiquitin-proteasome) modulated by this compound.
- Functional Assays : Measure grip strength (rodents) or myotube diameter (C2C12 cells) to link molecular findings to physiological outcomes .
Q. What criteria determine the reproducibility of this compound’s effects in heterogeneous cell populations?
- Methodological Answer :
Single-Cell Sequencing : Resolve cell-to-cell variability using 10x Genomics platforms.
Rigorous Controls : Include batch controls (e.g., same passage number, media lot) and use ANOVA to partition variance sources .
Q. Data Reporting Standards
- Metric System : Report concentrations in nM or µM (not mg/mL) .
- Significance Criteria : Define statistical thresholds a priori (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) .
- Ethical Compliance : Obtain IRB/IACUC approvals for human/animal studies and deposit raw data in repositories like Zenodo .
Propriétés
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLLOUBXMOGLDQ-IVEVATEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046889 | |
Record name | Furazabol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-29-8 | |
Record name | Furazabol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furazabol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furazabol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furazabol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furazabol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURAZABOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W07HSP5PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.